molecular formula C17H12N2O4S B2993349 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide CAS No. 922079-09-2

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2993349
CAS RN: 922079-09-2
M. Wt: 340.35
InChI Key: QFDMWQCFJXBYFC-UHFFFAOYSA-N
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Description

“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a methoxy group, a benzofuran ring, a thiazole ring, and a furan ring . These groups are known to exhibit various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl derivatives, highlights the potential of similar furan-2-carboxamide structures in producing anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential in therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Çakmak et al. (2022) investigated a thiazole-based heterocyclic amide for its antimicrobial activity. Although not the exact compound , the study's focus on furan-2-carboxamide-bearing thiazoles and their good antimicrobial activity against a range of microorganisms underscores the potential of such compounds in pharmacological and medical applications, possibly including N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide (Çakmak et al., 2022).

Antiprotozoal Agents

  • Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, including compounds synthesized from furan-2-carboxamide structures, demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. This indicates the potential of furan-2-carboxamide derivatives in developing treatments for protozoal infections (Ismail et al., 2004).

Leukotriene Inhibitory Activity

  • A study by Kuramoto et al. (2008) on the preparation of leukotriene B(4) inhibitory active benzo[b]furan derivatives, including 2- and 3-(2-aminothiazol-4-yl)benzo[b]furans, revealed strong inhibition of calcium mobilization and growth inhibitory activity in cancer cell lines. This research suggests the potential of furan-2-carboxamide derivatives in targeting leukotriene pathways and their application in cancer therapy (Kuramoto et al., 2008).

Mechanism of Action

properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-21-11-4-5-13-10(7-11)8-15(23-13)12-9-24-17(18-12)19-16(20)14-3-2-6-22-14/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDMWQCFJXBYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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